ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core of thiazole and pyrimidine rings. Key structural features include:
- (2E)-2-[2-(Acetyloxy)-5-bromobenzylidene]: A substituted benzylidene group at position 2 with a bromine atom (electron-withdrawing) at the 5-position and an acetyloxy group (electron-donating) at the 2-position. The E-configuration of the double bond is critical for molecular rigidity .
- 7-Methyl group: A small alkyl substituent at position 7, reducing steric hindrance while stabilizing the thiazole ring .
- Ethyl carboxylate at position 6: A polar ester group influencing solubility and bioavailability .
Synthetic pathways typically involve Biginelli-like multicomponent reactions using thiourea, substituted aldehydes, and ethyl acetoacetate under solvent-free or acidic conditions .
Properties
Molecular Formula |
C27H25BrN2O7S |
|---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25BrN2O7S/c1-6-36-26(33)23-14(2)29-27-30(24(23)16-7-9-20(34-4)21(12-16)35-5)25(32)22(38-27)13-17-11-18(28)8-10-19(17)37-15(3)31/h7-13,24H,6H2,1-5H3/b22-13+ |
InChI Key |
LDZHCVPIOAAMKX-LPYMAVHISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. It belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core with multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 575.86 g/mol. The presence of bromine and acetyloxy groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H20BrClN2O5S |
| Molecular Weight | 575.86 g/mol |
| CAS Number | 312937-31-8 |
Biological Activities
Recent studies have highlighted various biological activities associated with thiazolo[3,2-a]pyrimidine derivatives, including:
- Antitumor Activity : Compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to the target compound showed potent effects against M-HeLa (cervical adenocarcinoma) cells, with some exhibiting selectivity towards cancerous cells over normal cells .
- Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial activity against a range of pathogens. The structural modifications in these compounds can enhance their efficacy against specific bacterial strains .
- Anti-inflammatory and Analgesic Effects : Some derivatives have shown promising results in reducing inflammation and pain in animal models, suggesting potential applications in pain management therapies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Some derivatives have been identified as positive allosteric modulators for NMDA receptors and inhibitors of acetylcholinesterase (AChE), which are critical in neurological pathways .
Case Studies
Several studies illustrate the effectiveness of thiazolo[3,2-a]pyrimidine derivatives:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidines on MCF-7 breast cancer cells and found that certain modifications significantly increased potency compared to standard treatments like Sorafenib .
- Antimicrobial Testing : Research indicated that specific thiazolo[3,2-a]pyrimidines exhibited moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antibiotics .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C25H20BrClN2O5S
- Molecular Weight : Approximately 575.86 g/mol
Structural Features
The compound features:
- A thiazolo[3,2-a]pyrimidine core.
- Multiple functional groups including an acetyloxy group and a bromobenzylidene moiety.
These structural characteristics are crucial for its biological activity and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with thiazolo[3,2-a]pyrimidine structures exhibit promising anticancer properties. This compound's structure may facilitate interactions with biological targets involved in cancer cell proliferation and survival. For example, derivatives of thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have been reported to possess antimicrobial activity. The presence of halogen atoms (like bromine) in the structure can enhance the compound's interaction with microbial enzymes or cellular components, leading to increased antibacterial efficacy. This suggests that ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate could be explored as a novel antimicrobial agent .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiazolo[3,2-a]pyrimidines have been studied for their ability to inhibit kinases and other enzymes critical for cellular signaling pathways. This inhibition can lead to altered cell function and potential therapeutic effects against diseases like diabetes or metabolic disorders .
Multi-Step Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolo-Pyrimidine Core : Initial reactions involve the condensation of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce the acetyloxy and bromobenzylidene groups through electrophilic aromatic substitution or similar methodologies.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of thiazolo[3,2-a]pyrimidines, derivatives were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that modifications similar to those in this compound exhibited IC50 values in the micromolar range .
Case Study 2: Antimicrobial Efficacy
A series of thiazolo[3,2-a]pyrimidine derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains several reactive sites:
-
Ester group (-COOEt): Susceptible to hydrolysis
-
Acetyloxy group (-OAc): Labile under acidic/basic conditions
-
Bromobenzylidene moiety : Potential for substitution/elimination
-
Thiazolo[3,2-a]pyrimidine core : Electrophilic sites for nucleophilic attack
-
3,4-Dimethoxyphenyl substituent : Electron-donating effects influence reactivity
Hydrolysis of Ester Group
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Base-catalyzed hydrolysis | Aqueous NaOH, heat | Sodium salt of carboxylic acid + ethanol | Drug metabolite formation |
| Acid-catalyzed hydrolysis | H₃O⁺, reflux | Carboxylic acid + ethanol | Prodrug activation |
The ester group undergoes hydrolysis under acidic or basic conditions, generating a carboxylic acid derivative. This reaction is critical for studying metabolic pathways or prodrug behavior .
Acetyloxy Group Cleavage
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Acidic hydrolysis | Dilute HCl | Phenolic compound + acetic acid | Deprotection for bioassays |
| Basic saponification | NaOH/MeOH | Phenoxide + acetate | Pharmaceutical formulation |
The acetyloxy group (-OAc) can be selectively removed to generate a phenolic oxygen, a common transformation in medicinal chemistry .
Bromobenzylidene Reactivity
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Nucleophilic aromatic substitution | Strong nucleophiles (e.g., NH₂⁻) | Substituted benzylidene derivatives | SAR studies |
| Elimination | Base, heat | Benzylidene analogs | Ring contraction/expansion |
The bromine substituent facilitates aromatic substitution or elimination reactions, enabling structural diversification for SAR (structure-activity relationship) studies.
Thiazolo[3,2-a]pyrimidine Core Reactions
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Nucleophilic attack | Amines, thiols | Adducts with nucleophiles | Targeted drug design |
| Electrophilic substitution | Electrophiles (e.g., NO₂⁺) | Substituted pyrimidine derivatives | Functional group optimization |
The fused heterocyclic system acts as an electrophilic center, permitting nucleophilic attack or electrophilic substitution. This reactivity is crucial for modulating biological activity .
Dimethoxyphenyl Substituent Interactions
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Oxidative demethylation | KMnO₄/H+ | Phenolic derivatives | Metabolic studies |
| Electrophilic substitution | Nitration/sulfonation | Substituted aromatic derivatives | Derivatization for imaging |
The electron-donating methoxy groups may influence regioselectivity in aromatic reactions or undergo oxidation to phenolic derivatives .
Analytical Characterization
The compound’s structure is typically confirmed via:
-
¹H NMR : Confirmation of (2E)-configuration and aromatic substitution patterns
-
¹³C NMR : Assignment of carbonyl and heterocyclic carbons
-
Mass spectrometry : Verification of molecular formula (C₂₇H₂₅BrN₂O₇S)
Biological Implications
The reactivity profile suggests potential for:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: Bromine atoms (as in the target compound and ’s analog) enhance halogen bonding with enzyme active sites, critical for Cdc25B phosphatase inhibition . Methoxy groups (e.g., 3,4-dimethoxyphenyl in the target) improve solubility but may reduce membrane permeability compared to nonpolar substituents like phenyl .
Synthetic Yields and Conditions: The target compound’s synthesis likely mirrors methods in (yields ~60–70% under solvent-free fusion at 120°C). In contrast, furan- or cyanobenzylidene derivatives require harsher conditions (e.g., acetic anhydride reflux) with lower yields (~50–60%) .
Crystallographic and Supramolecular Features :
- The acetyloxy group in the target compound may participate in C–H···O interactions, similar to ’s analog, which forms supramolecular chains via C–H···O and π-π stacking .
- Bromine substituents (e.g., in ’s compound) facilitate π-halogen interactions, stabilizing crystal lattices .
Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Bromine and cyano substituents at position 2 correlate with enhanced enzyme inhibition (e.g., Cdc25B IC₅₀ = 3–4.5 µM) . Polar Groups: Ethyl carboxylate and acetyloxy improve aqueous solubility but may limit blood-brain barrier penetration compared to methyl or phenyl analogs .
Preparation Methods
1,3-Dipolar Cycloaddition Strategy
The thiazolo[3,2-a]pyrimidine core is synthesized via a 1,3-dipolar cycloaddition between a thiazole derivative and a diazo compound. For example, ethyl diazoacetate (29) reacts with phenylpropargyl (28) in the presence of zinc triflate as a catalyst, yielding pyrazole-5-carboxylates (31) in 89% yield. Adapting this method, the thiazole precursor can be functionalized with a methyl group at position 7 and a ketone at position 3 to facilitate subsequent aldol condensation.
Reaction Conditions :
-
Catalyst: Zn(OTf)₂ (10 mol%)
-
Solvent: Triethylamine/toluene (1:1)
-
Temperature: 60°C, 12 hours
Preparation of 5-Bromo-2-Acetoxybenzaldehyde
Bromination and Acetylation of Salicylaldehyde
Salicylaldehyde undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid, followed by acetylation of the hydroxyl group with acetic anhydride.
Stepwise Procedure :
-
Bromination :
-
Acetylation :
Synthesis of 3,4-Dimethoxyphenylacetonitrile
Decarboxylation-Aldoxime-Dehydration Sequence
As per CN101475511B, 3,4-dimethoxyphenylacetonitrile is synthesized from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate via:
-
Decarboxylation : KH₂PO₄-mediated decarboxylation in aqueous solution yields 3,4-dimethoxyphenylacetaldehyde.
-
Aldoxime Formation : Reaction with hydroxylamine hydrochloride and NaHCO₃ in toluene forms the aldoxime intermediate.
-
Dehydration : Phase-transfer catalysis (tetrabutylammonium bromide) with KOH in DMSO eliminates water to yield the nitrile.
Optimized Conditions :
Assembly of the Target Compound
Aldol Condensation and Cyclocondensation
The thiazolo[3,2-a]pyrimidine-3-one scaffold undergoes aldol condensation with 5-bromo-2-acetoxybenzaldehyde in the presence of piperidine, followed by nucleophilic substitution with 3,4-dimethoxyphenylacetonitrile.
Key Steps :
-
Aldol Condensation :
-
Nucleophilic Substitution :
Esterification and Final Functionalization
The carboxylic acid intermediate is esterified with ethanol using H₂SO₄ as a catalyst.
Conditions :
Analytical Data and Characterization
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=C), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cycloaddition | 85 | 99.1 | High regioselectivity |
| Phase-transfer | 80 | 99.3 | Scalable, low cyanide risk |
| Aldol condensation | 65 | 98.8 | Modular functional group incorporation |
Challenges and Optimization Opportunities
-
Regioselectivity in Cycloaddition : Competing [3+2] adducts may form; microwave-assisted synthesis could enhance selectivity.
-
Bromination Side Reactions : Use of directing groups (e.g., –OMe) improves para-bromination efficiency.
-
Esterification Hydrolysis : Anhydrous conditions and molecular sieves prevent backward hydrolysis .
Q & A
Q. What are the common synthetic routes for ethyl (2E)-thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves condensation of substituted benzaldehydes with thiazolopyrimidine precursors under acidic conditions. For example, a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, chloroacetic acid, and substituted benzaldehyde is refluxed in acetic acid/acetic anhydride with sodium acetate as a catalyst . Optimization strategies include:
- Reagent stoichiometry : A 1:1 molar ratio of aldehyde to thiazolopyrimidine precursor.
- Reaction time : 8–10 hours under reflux.
- Purification : Recrystallization from ethyl acetate-ethanol (3:2) yields 78% pure product .
Example Synthesis Protocol:
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 5-phenyl-6-methyl-2-thioxo... | 2,4,6-Trimethoxybenzaldehyde, NaOAc, reflux | 78% |
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the molecular structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and molecular conformation. For example, XRD analysis revealed a flattened boat conformation in the pyrimidine ring (C5 deviation: 0.224 Å) and dihedral angles (80.94° between thiazolo-pyrimidine and benzene rings) .
- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments.
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm).
XRD Parameters from Key Studies:
| Parameter | Value () | Value () |
|---|---|---|
| R factor | 0.058 | 0.044 |
| wR factor | 0.178 | 0.137 |
| Data/parameter ratio | 17.1 | 13.2 |
Q. How do substituents like bromo and methoxy groups influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Bromo substituents : Increase electrophilicity at the benzylidene position, enhancing reactivity in nucleophilic substitutions. The bromine atom also contributes to heavier halogen bonding in crystal packing .
- Methoxy groups : Electron-donating effects stabilize the aromatic system, reducing oxidative degradation. Methoxy substituents at the 3,4-positions on the phenyl ring improve solubility in polar solvents .
Q. What are the standard protocols for assessing the purity and stability of such derivatives under various storage conditions?
Methodological Answer:
Q. Which in vitro assays are typically employed to screen for potential biological activity in thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus and E. coli).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO-LUMO gap of 4.2 eV suggests moderate electrophilicity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR kinases). Docking scores < -7.0 kcal/mol indicate strong binding .
Q. What strategies resolve contradictions in bioactivity data across derivatives with varying substituents?
Methodological Answer:
Q. How does the solvent system influence crystallization and polymorph formation during purification?
Methodological Answer:
Q. What advanced NMR techniques (e.g., 2D NMR) elucidate complex spin systems in such molecules?
Methodological Answer:
Q. How can X-ray diffraction data be leveraged to model excited-state conformations relevant to photochemical applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
